molecular formula C10H15NO B1342085 4-Ethoxy-2,5-dimethylaniline CAS No. 706822-63-1

4-Ethoxy-2,5-dimethylaniline

Cat. No.: B1342085
CAS No.: 706822-63-1
M. Wt: 165.23 g/mol
InChI Key: DGFGRYUGZNOALD-UHFFFAOYSA-N
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Description

4-Ethoxy-2,5-dimethylaniline is an aromatic amine featuring an ethoxy group (-OCH₂CH₃) at the 4-position and methyl (-CH₃) groups at the 2- and 5-positions of the benzene ring. These analogs vary in substituent type (e.g., methoxy, bromo, chloro), position, and electronic effects, which influence their physicochemical properties, reactivity, and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

4-ethoxy-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFGRYUGZNOALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602552
Record name 4-Ethoxy-2,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706822-63-1
Record name 4-Ethoxy-2,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-2,5-dimethylaniline can be synthesized through several methods. One common method involves the alkylation of 2,5-dimethylaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Ethoxy-2,5-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 4-ethoxy-2,5-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets, affecting the overall biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The position and nature of substituents significantly alter molecular connectivity, reactivity, and biological activity. Key analogs include:

2,5-Dimethoxyaniline (CAS 102-56-7)
  • Structure : Methoxy (-OCH₃) groups at 2- and 5-positions.
  • Properties : Used as a misc. intermediate; avoid contact with food/water due to toxicity risks .
4-Methoxy-3,5-dimethylaniline
  • Structure : Methoxy at 4-position, methyl at 3- and 5-positions.
  • Properties : NMR data (¹H: δ 6.33 ppm for aromatic protons; ¹³C: δ 149.2 ppm for methoxy carbon) suggests strong electron-donating effects. Synthesized via nucleophilic substitution .
  • Comparison : Ethoxy substitution at 4-position (vs. methoxy) would further donate electrons, altering reaction kinetics in electrophilic substitutions .
4-Bromo-3,5-dimethylaniline (CAS 59557-90-3)
  • Structure : Bromo (-Br) at 4-position, methyl at 3- and 5-positions.
  • Properties : Melting point 73–74°C; synthesized via N-bromosuccinimide (NBS) bromination of 3,5-dimethylaniline (90% yield) .
  • Comparison : Bromo’s electron-withdrawing nature contrasts with ethoxy’s electron-donating effect, directing electrophilic attacks to different ring positions .
Chlorinated Derivatives
  • 4-Chloro-2,5-dimethylaniline and 2-Chloro-4,5-dimethylaniline :
    • Market Data : Global production trends (2020–2025) highlight industrial demand for chlorinated anilines as intermediates in dyes and agrochemicals .
    • Comparison : Chlorine’s electronegativity increases reactivity in nucleophilic aromatic substitution compared to ethoxy derivatives .

Biological Activity

4-Ethoxy-2,5-dimethylaniline is an organic compound that exhibits a range of biological activities due to its unique chemical structure. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C10H15NO
  • IUPAC Name : this compound
  • Structural Features : The compound features an ethoxy group at the para position and two methyl groups at the ortho positions relative to the amine group on the benzene ring. This substitution pattern significantly influences its chemical reactivity and biological activity.

Synthesis

This compound can be synthesized through various methods, including:

  • Alkylation : Alkylation of 2,5-dimethylaniline with ethyl bromide in the presence of a base such as potassium carbonate.
  • Industrial Methods : Continuous flow reactors are often used in industrial settings to ensure consistent quality and yield.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of ethoxy and methyl groups can enhance binding affinity and specificity towards these targets, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : It could interact with various receptors, influencing physiological responses.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in medicine .
  • Cytotoxicity : In cytotoxicity assays, compounds related to this compound demonstrated selective toxicity towards cancer cell lines while sparing normal cells . This selectivity could be beneficial for developing targeted cancer therapies.
  • Oxidative Transformation : The compound undergoes oxidative transformation by cellular oxidants, leading to the formation of chlorinated and nitrated products that may have distinct biological activities .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundEthoxy and two methyl groupsAntimicrobial, cytotoxic
2,5-DimethylanilineLacks ethoxy groupLimited biological activity
4-Methoxy-2,5-dimethylanilineMethoxy instead of ethoxyDifferent reactivity profile

Applications

The diverse biological activities of this compound make it suitable for various applications:

  • Pharmaceutical Development : Its antimicrobial and cytotoxic properties suggest potential as a lead compound in drug development.
  • Chemical Research : Used as an intermediate in synthesizing other organic compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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